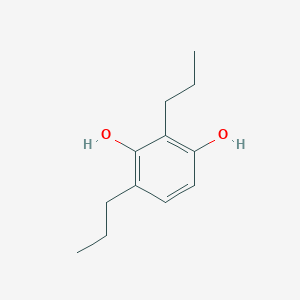![molecular formula C18H24N6O2 B8740822 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea](/img/structure/B8740822.png)
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea typically involves the reaction of pyridine derivatives with urea derivatives under controlled conditions. One common method involves the condensation of pyridine-3-carboxylic acid with hexamethylene diisocyanate, followed by the addition of pyridine-3-amine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea has diverse applications in scientific research, including:
作用機序
The mechanism of action of 1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexan-3-yl]urea: A closely related compound with a similar structure but different substitution pattern.
(pyridin-3-yl)urea: A simpler analog with only one pyridine ring and urea group.
Uniqueness
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea is unique due to its specific arrangement of pyridine rings and urea groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H24N6O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
1-pyridin-3-yl-3-[6-(pyridin-3-ylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C18H24N6O2/c25-17(23-15-7-5-9-19-13-15)21-11-3-1-2-4-12-22-18(26)24-16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2,(H2,21,23,25)(H2,22,24,26) |
InChIキー |
ITCZKQCXYLHNFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)NC(=O)NCCCCCCNC(=O)NC2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Methyl-[1,1'-biphenyl]-4-ethanamine](/img/structure/B8740740.png)



![2-[(5-Chloropyridin-2-yl)oxy]-2-methylpropanoic acid](/img/structure/B8740755.png)



![2-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8740779.png)


![3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)

